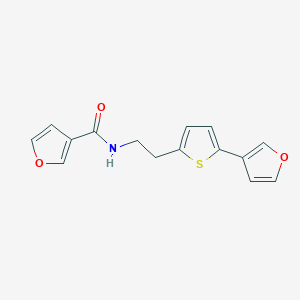

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRFNJAPAYRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits: (1) the 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine intermediate and (2) furan-3-carboxylic acid. The synthetic strategy prioritizes the independent preparation of these subunits followed by coupling via amide bond formation.

Subunit 1: Synthesis of 2-(5-(Furan-3-yl)Thiophen-2-yl)Ethylamine

This intermediate requires the assembly of the thiophene-furan heterocycle and subsequent introduction of the ethylamine side chain.

Thiophene-Furan Core Construction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are employed to link furan-3-yl and thiophen-2-yl moieties. For example, bromothiophene derivatives undergo coupling with furan-3-boronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in a 1,4-dioxane/H₂O (3:1) solvent system at 80°C for 12 hours. Typical yields for this step range from 65% to 78%.

Ethylamine Side Chain Introduction

The ethylamine group is introduced via nucleophilic substitution or reduction. A two-step approach involves:

- Alkylation : Treating 5-(furan-3-yl)thiophen-2-yl bromide with ethylenediamine in the presence of K₂CO₃ in DMF at 60°C for 6 hours, yielding 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine with 55–60% efficiency.

- Purification : Column chromatography using silica gel and a CHCl₃/MeOH (9:1) eluent system removes unreacted starting materials.

Subunit 2: Furan-3-Carboxylic Acid Activation

Furan-3-carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 hours), achieving near-quantitative conversion. Alternative activations include the use of carbodiimides (e.g., EDCl) in situ during amidation.

Amide Bond Formation: Coupling Strategies and Optimization

The final step involves coupling the ethylamine intermediate with activated furan-3-carboxylic acid. Two primary methodologies are employed:

Schotten-Baumann Reaction

The acyl chloride is reacted with 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine in a biphasic system (CH₂Cl₂/H₂O) with NaOH (2 eq) as a base at 0–5°C. This method affords the target compound in 45–50% yield after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at room temperature for 12 hours improves yields to 65–72%. The protocol includes:

- Molar Ratios : 1:1.2 (amine:acid) with 1.5 eq EDCl and 1 eq HOBt.

- Workup : Extraction with ethyl acetate, washing with 5% HCl and NaHCO₃, followed by drying over Na₂SO₄.

Table 1. Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | SOCl₂, NaOH | CH₂Cl₂ | 0–5°C | 2 | 45–50 |

| EDCl/HOBt | EDCl, HOBt | DMF | RT | 12 | 65–72 |

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling proceeds via oxidative addition of the bromothiophene to Pd(0), transmetallation with the furan-3-boronic acid, and reductive elimination to form the C–C bond. Competing homocoupling of boronic acids is mitigated by degassing solvents and maintaining anhydrous conditions.

Analytical Characterization and Validation

Spectroscopic Data

Scale-Up Considerations and Industrial Feasibility

While laboratory-scale syntheses prioritize yield, industrial applications require cost-effective catalysts and solvent recovery. Pd/C (0.5 mol%) reduces catalyst costs in cross-couplings, and DMF can be replaced with 2-MeTHF for improved sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan and thiophene rings .

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its furan and thiophene components are integral in constructing novel compounds with desired properties, which can be utilized in various chemical applications .

Reactivity and Transformation

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure to create derivatives with enhanced or altered properties, making it versatile for further chemical exploration .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cell growth by targeting specific pathways involved in cancer progression. The unique arrangement of furan and thiophene rings may enhance its interaction with biological targets such as tubulin, which is crucial for cell division .

Medicinal Chemistry

Drug Development Potential

The compound's unique structure positions it as a potential drug candidate. Its ability to modulate biological pathways suggests that it could be explored for therapeutic applications in treating diseases such as cancer or infections. Ongoing research focuses on elucidating its mechanism of action and optimizing its pharmacological properties .

Industrial Applications

Material Science

In industry, this compound is being investigated for use in developing new materials with specific electrical and thermal properties. Its stability and conductivity could make it suitable for applications in electronic devices or sensors .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2,5-dithiophen-2-ylfuran and 2,5-di(thiophen-2-yl)furan-3-carbonitrile share structural similarities with N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide.

Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide are structurally related.

Uniqueness

This compound is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes furan and thiophene rings, which are known for their diverse biological activities. The presence of a carboxamide functional group enhances its solubility and reactivity, making it a promising candidate for further investigation.

| Property | Details |

|---|---|

| Molecular Formula | C18H17NO2S2 |

| Molecular Weight | 343.46 g/mol |

| Purity | Typically 95% |

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of furan and thiophene have shown promise in inhibiting tumor cell growth. For instance, chromene derivatives are noted for their anticancer properties, suggesting that this compound may also possess similar effects.

- Antimicrobial Properties : Furan and thiophene derivatives have been explored for their antimicrobial effects. Preliminary studies suggest that this compound could be investigated for its potential to combat various microbial strains.

- Enzyme Inhibition : Chromene derivatives often demonstrate enzyme inhibitory activities. Understanding whether this compound exhibits similar properties could open avenues for its use in treating diseases linked to enzyme dysfunction.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating biochemical pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that compounds with similar structures effectively inhibited the growth of various human tumor cell lines at subnanomolar concentrations. These findings support the hypothesis that this compound may also exhibit potent anticancer activity .

- Antimicrobial Activity : Research on related furan and thiophene derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies specifically targeting this compound could elucidate its effectiveness against resistant strains .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that certain chromene derivatives inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide biosynthesis in cancer cells. This mechanism may be relevant for this compound as well, warranting further exploration .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A starting approach includes:

Cyclization to form the thiophene and furan rings, often using Feist-Benary conditions (e.g., cyclization of diketones with enol ethers) .

Amide coupling between the furan-3-carboxylic acid derivative and the ethylamine-linked thiophene intermediate using coupling agents like EDCI or HOBt .

Key challenges include regioselectivity in cyclization and purification of intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the positions of the furan, thiophene, and ethylamide groups. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Q. How is purity assessed during synthesis?

- Methodological Answer : Purity is evaluated using:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress with silica gel plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for aromatic protons in fused rings .

- Deuterium Exchange Experiments : Differentiate NH protons in the amide group from aromatic signals .

- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) validate experimental data .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : For example, PrpC (2-methylcitrate synthase) inhibition can be quantified via DTNB-based thiol release assays (IC50 = 4.0 ± 1.1 μM for related furan-3-carboxamides) .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for antiproliferative activity .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., PrpC enzyme), highlighting key residues (e.g., Arg152, His110) for binding .

- QSAR Modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer :

- Reaction Condition Optimization : Varying solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(PPh3)4 for cross-coupling) improves yields .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiophene rings), guiding protective group strategies .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

Tables of Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| PrpC Inhibition (IC50) | 4.0 ± 1.1 μM | |

| Purity (HPLC) | >95% | |

| Key NMR Shifts (1H) | 7.2–7.5 ppm (furan/thiophene protons) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.